5-Biphenyl-3-yl-2H-tetrazole
Overview
Description
5-Biphenyl-3-yl-2H-tetrazole is a useful research compound. Its molecular formula is C13H10N4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Angiotensin II Receptor Antagonists : Several studies have focused on derivatives of 5-Biphenyl-3-yl-2H-tetrazole as angiotensin II receptor antagonists. These compounds have been investigated for their potential in treating hypertension and related cardiovascular diseases. Studies have examined structure-activity relationships, synthetic procedures, and pharmacological properties of these antagonists (Bovy et al., 1993) (Kamble et al., 2017).
Synthetic Heterocycles in Organic Chemistry : Tetrazoles, including 5-substituted derivatives, are significant in organic chemistry for synthesizing other heterocycles and as activators in oligonucleotide synthesis. These compounds are known for their acidity, lipophilicity, and metabolic resistance, making them useful in drug design (Roh et al., 2012).
Antihypertensive Agents : Various tetrazole derivatives have been synthesized and evaluated for their antihypertensive activity. Research has highlighted the hypertensive effects and identified synthetic pathways and the potential use of these compounds as antihypertensive agents (Sharma et al., 2010).
Process Intensification in Pharmaceutical Production : Studies have also looked into the process intensification of tetrazole reactions, such as tritylation, using microreactors. This research is aimed at improving the industrial production of pharmaceutical intermediates containing tetrazole (Maralla et al., 2017).
Corrosion Inhibition : Tetrazole derivatives, including this compound, have been examined as corrosion inhibitors for metals like copper in chloride solutions. Their efficiency and protective characteristics have been a subject of interest (Zucchi et al., 1996).
Platelet Aggregation Inhibitors : Some derivatives of this compound have been synthesized and evaluated for their potential as platelet aggregation inhibitors, which could be significant in treating thrombotic disorders (Challa et al., 2014).
Antibacterial and Anticancer Properties : Various biphenyl-tetrazole derivatives have been synthesized and evaluated for their antibacterial and anticancer activities. These studies explore the potential of these compounds in developing new therapeutic agents (Malani et al., 2014) (Chao et al., 2005).
Future Directions
Mechanism of Action
- Interaction : The tetrazole ring in 5-Biphenyl-3-yl-2H-tetrazole acts as a bioisosteric substituent for the carboxylic acid functional group . It mimics the acidic properties of carboxylic acids.
- Biological Stability : Unlike carboxylic acids, tetrazoles are metabolically more stable, making them resistant to degradation .
- Inhibition : For example, antifungal drugs like oteseconazole and quilseconazole inhibit the fungal enzyme cytochrome P450 through their tetrazole moiety .
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the formation of covalent bonds, leading to changes in the function or activity of the interacting biomolecules .
Cellular Effects
Some studies have shown that tetrazole derivatives can exhibit cytotoxic effects on certain human cancer cell lines . These effects may be due to the influence of the compound on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Biphenyl-3-yl-2H-tetrazole is not well-established. It is known that tetrazoles can act as metabolism-resistant isosteric replacements for carboxylic acids in biochemical reactions . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that tetrazoles are resistant to biological degradation , suggesting that this compound may exhibit stability over time
Metabolic Pathways
Tetrazoles are known to act as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that this compound may interact with enzymes or cofactors in certain metabolic pathways.
Properties
IUPAC Name |
5-(3-phenylphenyl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-2-5-10(6-3-1)11-7-4-8-12(9-11)13-14-16-17-15-13/h1-9H,(H,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPSTJGPSOCQIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590179 | |
Record name | 5-([1,1'-Biphenyl]-3-yl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188890-74-6 | |
Record name | 5-([1,1'-Biphenyl]-3-yl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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